ethyl 3-{2,5-dimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoate
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Overview
Description
ETHYL 3-(2,5-DIMETHYL-3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE is a complex organic compound that features a pyrazole and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2,5-DIMETHYL-3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic reactions. One common route includes the reaction of 2,5-dimethylpyrrole with benzaldehyde derivatives under acidic conditions to form the intermediate compound. This intermediate is then reacted with a pyrazole derivative in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2,5-DIMETHYL-3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 3-(2,5-DIMETHYL-3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 3-(2,5-DIMETHYL-3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE: Lacks the pyrazole ring, making it less complex.
3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID: Contains a carboxylic acid group instead of an ester.
ETHYL 3-(2,5-DIMETHYL-3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE: Similar structure but with different substituents.
Uniqueness
ETHYL 3-(2,5-DIMETHYL-3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE is unique due to its combination of pyrazole and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H25N3O3 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 3-[2,5-dimethyl-3-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H25N3O3/c1-5-32-26(31)20-10-9-13-23(15-20)28-17(2)14-21(19(28)4)16-24-18(3)27-29(25(24)30)22-11-7-6-8-12-22/h6-16H,5H2,1-4H3/b24-16+ |
InChI Key |
NPAFLOKDLZQKPK-LFVJCYFKSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=C2C)/C=C/3\C(=NN(C3=O)C4=CC=CC=C4)C)C |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=C2C)C=C3C(=NN(C3=O)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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